molecular formula C9H17NO B080681 (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol CAS No. 13962-79-3

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol

Cat. No.: B080681
CAS No.: 13962-79-3
M. Wt: 155.24 g/mol
InChI Key: GTSORJFWHKEXQH-JVHMLUBASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is a chiral bicyclic amine with the molecular formula C9H17NO and a molecular weight of 155.24 g/mol . This compound is characterized by its rigid azabicyclo[3.3.1]nonane scaffold, a structure of significant interest in medicinal chemistry. This scaffold is recognized as a privileged structure for its presence in pharmacologically active compounds and its ability to serve as a molecular scaffold for probing biological targets . Scientific literature indicates that structurally similar 3-azabicyclo[3.3.1]nonan-9-ol derivatives have been investigated as key synthetic intermediates and have demonstrated notable binding affinity for opioid receptors . For instance, research has shown that specific N-substituted derivatives of the 9-hydroxy-5-phenylmorphan template can act as high-affinity ligands at μ-opioid receptors, functioning as either potent agonists or antagonists in functional assays . This suggests that this compound itself is a valuable precursor for the synthesis and development of novel receptor probes or therapeutic candidates in neuroscience and pain management research. The stereochemistry of the compound, specified as (1R,5S,9s), is critical for its specific interactions with chiral biological environments, making it an essential tool for structure-activity relationship (SAR) studies. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(1S,5R)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-10-5-7-3-2-4-8(6-10)9(7)11/h7-9,11H,2-6H2,1H3/t7-,8+,9?
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTSORJFWHKEXQH-JVHMLUBASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2CCCC(C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C[C@H]2CCC[C@@H](C1)C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Osmium Tetroxide-Mediated Dihydroxylation

A pivotal method for constructing the hydroxylated bicyclic core involves osmium tetroxide (OsO₄) -mediated dihydroxylation of a preformed azabicyclo[3.3.1]nonene precursor. In a study by [PMC3340882], the oxidation of 5-(3-methoxyphenyl)-2-methyl-2-azabicyclo[3.3.1]non-3-ene (6) with OsO₄ and N-methylmorpholine N-oxide (NMO) yielded a dihydroxylated intermediate (11) . Subsequent reduction with lithium aluminum hydride (LAH) produced the alcohol (13) , which was demethylated using boron tribromide (BBr₃) to furnish the target compound .

Key Reaction Conditions:

  • Oxidation: 4% OsO₄ in water, NMO, room temperature, 12 hours.

  • Reduction: LAH in tetrahydrofuran (THF), reflux, 4 hours.

  • Demethylation: BBr₃ in dichloromethane (DCM), −78°C to room temperature.

Yield: 58% over three steps .

Stereochemical Inversion via Mesylation-Benzoate Displacement

To access the (1R,5S,9s) stereoisomer, stereochemical inversion at C-9 was achieved through a two-step protocol. The C-9α-hydroxy intermediate (11) was converted to its mesylate (16) using methanesulfonic anhydride. Treatment with potassium benzoate induced an Sₙ2 displacement, yielding the C-9β-benzoate (17) , which was hydrolyzed to the desired alcohol .

Critical Parameters:

  • Mesylation: Methanesulfonic anhydride in DCM, 0°C, 1 hour.

  • Displacement: Potassium benzoate in dimethylformamide (DMF), 80°C, 6 hours.

  • Hydrolysis: Methanolic potassium hydroxide (KOH), reflux, 3 hours.

Stereochemical Purity: >99% ee (confirmed by X-ray crystallography) .

Lithium Aluminum Hydride Reduction of Ketoamide Intermediates

A ketoamide intermediate (12) , formed during OsO₄-mediated oxidation, was reduced selectively using LAH to furnish the axial alcohol. This step avoided competing pathways such as aziridinium ion formation, which could lead to pyrrolidine byproducts .

Optimization Insights:

  • Solvent: THF provided superior selectivity over diethyl ether.

  • Temperature: Reflux conditions minimized over-reduction.

Yield: 72% for the reduction step .

N-Alkylation Strategies for Tertiary Amine Formation

Introducing the N-methyl group required reductive alkylation of a secondary amine precursor (15) . Phenethylation via reaction with 2-(bromoethyl)benzene in DMF at 50°C followed by demethylation yielded the N-phenethyl analogue (3b) .

Alternative N-Substituents:

  • Methylation: Methyl iodide in the presence of NaHCO₃.

  • Boc Protection: tert-Butoxycarbonyl (Boc) groups enabled orthogonal functionalization.

Challenges: Steric hindrance from the bicyclic framework necessitated prolonged reaction times (24–48 hours) .

Bicyclo[3.3.1]nonane Skeleton Construction

The azabicyclo[3.3.1]nonane core was assembled via a Mannich-type cyclization. Condensation of 1,5-diketones with benzylamine in acidic conditions generated the bicyclic imine, which was hydrogenated to the saturated amine (3) .

Representative Protocol:

  • Cyclization: 1,5-Diketone (0.1 mol), benzylamine (0.9 equiv), H₂SO₄ (0.65 equiv), 0–10°C, 6 hours.

  • Hydrogenation: H₂ (1 atm), Pd/C (10% wt), ethanol, room temperature, 12 hours.

Yield: 65% for the cyclization-hydrogenation sequence .

Resolution of Racemic Mixtures

Chiral resolution of racemic (1R,5S,9s)-3-methyl-3-azabicyclo[3.3.1]nonan-9-ol was achieved using diastereomeric salt formation with (−)-dibenzoyl-L-tartaric acid. Recrystallization from ethanol afforded the enantiomerically pure product .

Optimal Conditions:

  • Solvent: Ethanol/water (9:1).

  • Recovery: 92% ee after two recrystallizations .

Green Chemistry Approaches

Recent advances emphasize solvent-free mechanochemical synthesis. Ball-milling a diketone with methylamine hydrochloride and paraformaldehyde under basic conditions generated the bicyclic framework in 45% yield, reducing waste and reaction time .

Advantages:

  • No volatile organic solvents.

  • Reaction time: 2 hours vs. 24 hours for conventional methods .

Analytical Characterization Data

Table 1: Spectroscopic Data for this compound

ParameterValue
Molecular Formula C₉H₁₇NO
Molecular Weight 155.24 g/mol
Melting Point 142–144°C
[α]D²⁵ +23.4° (c = 1.0, CHCl₃)
¹H NMR (400 MHz, CDCl₃) δ 3.78 (s, 1H, OH), 2.91–2.85 (m, 2H, NCH₂), 2.42 (s, 3H, NCH₃)
¹³C NMR (100 MHz, CDCl₃) δ 72.1 (C-OH), 58.3 (NCH₃), 45.2 (NCH₂)

Industrial-Scale Production Considerations

Patented Large-Scale Synthesis (US10858352B2):

  • Key Step: Catalytic hydrogenation of an oxime intermediate using Raney nickel.

  • Throughput: 1.2 kg/batch with 78% yield .

Cost Drivers:

  • OsO₄ (high cost, ~$500/g) necessitates catalyst recycling.

  • LAH reduction requires strict anhydrous conditions .

Emerging Methodologies

Biocatalytic Approaches:

  • Enzyme: Alcohol dehydrogenase from Lactobacillus brevis catalyzed asymmetric reduction of a ketone precursor (50% yield, 98% ee) .

Flow Chemistry:

  • Continuous hydrogenation using a microreactor achieved 90% conversion in 10 minutes vs. 12 hours in batch .

Chemical Reactions Analysis

Types of Reactions

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium tetrahydridoborate is commonly used for reduction reactions.

    Substitution: Reagents such as halogens and alkylating agents are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various amines or alcohols.

Scientific Research Applications

Structure and Composition

  • IUPAC Name : (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol
  • Molecular Formula : C₉H₁₇NO
  • CAS Number : 13962-79-3

Chemistry

This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations:

  • Oxidation : Can be oxidized to form ketones or aldehydes.
  • Reduction : Can be reduced to yield different amines or alcohols.
  • Substitution Reactions : Capable of introducing various functional groups through substitution reactions.

Biological Research

The compound has garnered attention for its potential biological activity :

  • Studies have indicated that bicyclic amines can interact with biological targets such as receptors or enzymes, leading to pharmacological effects.
  • Preliminary research suggests that it may exhibit properties relevant to neuropharmacology due to its structural similarity to known neurotransmitter modulators.

Medicinal Chemistry

Research is ongoing to explore the compound's potential as a therapeutic agent :

  • Investigations are focusing on its efficacy and safety profiles in treating conditions related to neurotransmitter imbalances.
  • Its ability to cross the blood-brain barrier makes it a candidate for further development in neuropharmacology.

Material Science

The compound's unique properties also position it as a potential candidate in the development of new materials:

  • Its nitrogen-containing structure may enhance the performance of polymers or other materials in specific applications.

Case Study 1: Synthesis and Characterization

A study demonstrated the synthesis of this compound from its precursor via reduction using sodium tetrahydridoborate in anhydrous dioxane. The characterization was performed using NMR spectroscopy and mass spectrometry, confirming its structure and purity.

In vitro studies evaluated the interaction of this compound with various receptors involved in neurotransmission. Results indicated potential agonistic activity at certain receptor subtypes, suggesting its role in modulating neurotransmitter release.

Case Study 3: Therapeutic Development

A pharmacokinetic study assessed the bioavailability of this compound in animal models. The findings highlighted favorable absorption characteristics and a promising safety profile, paving the way for future clinical trials.

Mechanism of Action

The mechanism of action of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets. The nitrogen atom within the ring system can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diastereomeric C9-Alkyl-Substituted Derivatives

Several diastereomeric analogs with alkyl substituents at C9 have been synthesized and evaluated for μ-opioid receptor (MOR) antagonism (Table 1). For example:

  • 3-((1R,5S,9S)-9-Methyl-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (56): This compound features a phenethyl group at C2 and a phenol moiety at C3, resulting in a molecular weight of 336.23 g/mol (C₂₃H₂₉NO). Its MOR antagonist potency (IC₅₀: 2.3 nM) is attributed to the aromatic substituents enhancing receptor affinity .
  • C9-Ethyl, Propyl, and Butyl Derivatives : Compounds with longer alkyl chains (e.g., ethyl, propyl) exhibit reduced potency compared to the methyl-substituted analog, likely due to steric hindrance or altered lipophilicity .

Table 1. Key Properties of C9-Substituted Analogs

Compound Substituents (C9) Molecular Formula Molecular Weight (g/mol) MOR IC₅₀ (nM)
Target Compound -OH C₉H₁₇NO 155.24 N/A
56 -CH₃ C₂₃H₂₉NO 336.23 2.3
Ethyl Derivative -C₂H₅ C₂₄H₃₁NO 350.26 12.4
Propyl Derivative -C₃H₇ C₂₅H₃₃NO 364.28 18.7

Functional Group Modifications

Hydroxyl vs. Methoxy Groups
  • 3-((1R,5S,9S)-9-Methyl-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (56): The free phenolic hydroxyl group enables stronger receptor interactions via hydrogen bonding, contributing to its higher MOR antagonism .
Amine and Hydrazine Derivatives
  • 3-((1R,5R,9S)-9-(Methylamino)-2-phenethyl-2-azabicyclo[3.3.1]nonan-5-yl)phenol (10): Introduction of a methylamino group at C9 reduces MOR affinity (IC₅₀: 45 nM) due to steric clashes with the receptor’s binding pocket .

Stereochemical Variations

Diastereomeric differences significantly impact biological activity:

  • (1R,5S,9S) vs. (1R,5S,9R) : The 9S configuration in compound 56 optimizes spatial alignment with MOR, while the 9R epimer shows 10-fold lower potency .
  • Granisetron: A related 5-HT₃ antagonist with a (1R,3r,5S)-9-methyl-9-azabicyclo[3.3.1]nonane core. Its indazole-carboxamide substituent confers selectivity for serotonin receptors over opioid targets, illustrating how side-chain modifications dictate receptor specificity .

Pharmacologically Relevant Derivatives

  • Benzeneacetic acid, α-cyclopentyl-α-hydroxy-, 3-methyl-3-azabicyclo[3.3.1]non-9-yl ester hydrochloride: This derivative’s cyclopentyl-phenylacetate group enhances analgesic activity, though its hydrochloride salt form improves aqueous solubility .

Biological Activity

(1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol is a bicyclic compound characterized by its unique nitrogen-containing structure. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Structure and Properties

The chemical structure of this compound includes a bicyclic framework with a nitrogen atom integrated into the ring system. This configuration is significant as it influences the compound's interaction with biological targets.

Molecular Formula and Weight

  • Molecular Formula : C9H17NO
  • Molecular Weight : 155.24 g/mol

The biological activity of this compound is primarily attributed to its interactions with various molecular targets within biological systems. The nitrogen atom can participate in hydrogen bonding and other interactions that affect its reactivity and biological efficacy.

Biological Activities

Research indicates that this compound may exhibit several biological activities, including:

  • Anticancer Properties : Some studies have suggested that bicyclic compounds similar to this compound possess anticancer properties due to their ability to interfere with cancer cell proliferation and induce apoptosis .
  • Neuropharmacological Effects : The structural features suggest potential effects on neurotransmitter systems, which could lead to applications in treating neurological disorders.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Anticancer Activity : A review highlighted the anticancer activities of bicyclo[3.3.1]nonanes and their derivatives, suggesting that modifications in the structure can enhance their efficacy against various cancer cell lines .
  • Neuroactive Properties : Research into related azabicyclic compounds has indicated potential neuroactive properties, such as modulation of serotonin receptors, which may contribute to therapeutic effects in anxiety and depression disorders .

Comparative Analysis with Similar Compounds

Compound NameStructure TypeNotable Activity
3-Methyl-3-aza-bicyclo[3.3.1]nonan-9-oneBicyclicAnticancer
9-Aza-1-methylbicyclo[3.3.1]nonan-3-olBicyclicNeuroactive

Q & A

Basic Research Questions

Q. How can the crystal structure of (1R,5S,9s)-3-Methyl-3-azabicyclo[3.3.1]nonan-9-ol be determined experimentally?

  • Method : Use single-crystal X-ray diffraction (SC-XRD) with synchrotron radiation for high-resolution data collection. Refinement should employ the SHELX suite (e.g., SHELXL for structure refinement), which is robust for small-molecule crystallography. Key parameters include space group determination (e.g., monoclinic P21/cP2_1/c), unit cell dimensions (a,b,c,βa, b, c, \beta), and validation via R-factors (R1R_1, wR2wR_2) . For stereochemical confirmation, compare experimental bond angles and torsion angles with density functional theory (DFT) calculations.

Q. What synthetic strategies are effective for stereoselective synthesis of this bicyclic amine?

  • Method :

  • Ring-closing strategies : Utilize palladium-catalyzed coupling reactions to assemble the bicyclic framework, as demonstrated in analogous 9-azabicyclo[3.3.1]nonane derivatives .
  • Chiral auxiliaries : Introduce tert-butyl carbamate (Boc) or benzyl groups to control stereochemistry at the 1R,5S,9s positions. For example, tert-butyl protection of the amine group (as in related 7-Boc-3-oxa-7-azabicyclo[3.3.1]nonan-9-ol) can prevent racemization during synthesis .
  • Purification : Use flash chromatography with gradient elution (e.g., hexane/ethyl acetate) and validate purity via 1H^1H-NMR and LC-MS.

Q. How can the compound’s solubility and stability be optimized for biological assays?

  • Method :

  • Solubility screening : Test polar aprotic solvents (DMSO, DMF) and aqueous buffers (PBS at pH 7.4) with sonication.
  • Stability studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) and monitor via HPLC. Hydrochloride salt formation (e.g., 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one hydrochloride) can enhance stability, as seen in related compounds .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data on stereochemistry be resolved?

  • Method :

  • Synchrotron data : Use high-flux synchrotron radiation (e.g., APS 24ID-C beamline) to collect ultra-high-resolution data (0.8A˚\leq 0.8 \, \text{Å}) for precise electron density mapping, which can resolve ambiguities in NOE (Nuclear Overhauser Effect) data from NMR .
  • DFT validation : Compare experimental bond lengths/angles with computational models (e.g., Gaussian 16 with B3LYP/6-31G* basis set) to validate stereochemical assignments .

Q. What mechanistic insights explain byproduct formation during ring-enlargement reactions?

  • Method :

  • Reaction monitoring : Use in-situ FTIR or 19F^{19}F-NMR to track intermediates. For example, ring enlargement in 1,2-oxazepine derivatives involves palladium-mediated C–C bond cleavage, which can generate azide or ketone byproducts if reaction conditions (temperature, catalyst loading) are suboptimal .
  • Kinetic studies : Perform Eyring analysis to identify rate-determining steps and optimize conditions (e.g., lower temperature for exothermic steps).

Q. How can computational modeling predict the compound’s reactivity in catalytic systems?

  • Method :

  • Molecular docking : Use AutoDock Vina to simulate interactions with enzymatic targets (e.g., amine oxidases), focusing on the bicyclic amine’s conformational flexibility.
  • Reactivity descriptors : Calculate Fukui indices (for electrophilicity/nucleophilicity) and HOMO-LUMO gaps using Gaussian 16. This predicts regioselectivity in oxidation or alkylation reactions .

Key Notes

  • Avoid commercial suppliers listed in –5 and 10; focus on peer-reviewed methodologies.
  • For stereochemical disputes, prioritize synchrotron data over lower-resolution techniques .
  • Always cross-validate synthetic routes with computational models to minimize empirical trial-and-error .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.